4-Fluoro-4'-(trifluoromethyl)benzophenone

Description

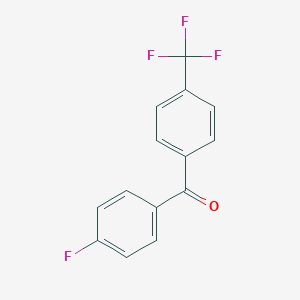

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZZOEFAMMXSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168022 | |

| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-52-0 | |

| Record name | (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16574-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016574520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-4'-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4'-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-4′-trifluoromethylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX35XTW5QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4'-(trifluoromethyl)benzophenone

Introduction: The Significance of Fluorinated Benzophenones in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, particularly when part of a trifluoromethyl (CF₃) group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group, with its high lipophilicity and metabolic stability, can enhance membrane permeability, improve binding affinity to biological targets, and block metabolic degradation pathways[1]. This has led to the prevalence of trifluoromethylated compounds in a wide array of pharmaceuticals[1].

4-Fluoro-4'-(trifluoromethyl)benzophenone is a key building block in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals[2][3]. Its bifunctional nature, featuring both a fluorine atom and a trifluoromethyl group on a rigid benzophenone core, makes it a versatile intermediate for creating compounds with enhanced biological activity and optimized physicochemical properties[3]. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and methods for characterization and purification.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of a trifluoromethyl-substituted benzene ring with a 4-fluorobenzoyl halide, typically in the presence of a strong Lewis acid catalyst.

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, creating a potent electrophile. This acylium ion is then attacked by the electron-rich π-system of the trifluoromethylbenzene ring. The trifluoromethyl group is a deactivating, meta-directing group; however, the reaction can be driven to favor the para-substituted product under appropriate conditions. The reaction is completed by the deprotonation of the resulting arenium ion intermediate, which regenerates the aromaticity of the ring.

Due to the deactivating nature of the trifluoromethyl group, the Friedel-Crafts acylation of trifluoromethylbenzene requires a stoichiometric amount of a strong Lewis acid and may necessitate elevated temperatures to achieve a reasonable reaction rate and yield.

Diagram: Friedel-Crafts Acylation of Trifluoromethylbenzene

Caption: General workflow of the Friedel-Crafts acylation for synthesizing the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of similar substrates[2][4]. Optimization may be required for specific laboratory conditions.

Materials:

-

4-Fluorobenzoyl chloride

-

Trifluoromethylbenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add trifluoromethylbenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition of trifluoromethylbenzene, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system, such as hexane/ethyl acetate, can be used. The crude product is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product from the silica gel.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most common route, other modern cross-coupling reactions can also be envisioned for the synthesis of this compound, particularly when specific substitution patterns are desired or when avoiding harsh Lewis acids is necessary.

Grignard Reaction

A Grignard reaction offers a viable alternative. This pathway would involve the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with a 4-(trifluoromethyl)benzoyl derivative (e.g., 4-(trifluoromethyl)benzoyl chloride or a corresponding ester).

Conceptual Workflow:

-

Grignard Reagent Formation: Prepare 4-fluorophenylmagnesium bromide from 4-bromofluorobenzene and magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.

-

Nucleophilic Acyl Substitution: React the freshly prepared Grignard reagent with 4-(trifluoromethyl)benzoyl chloride at low temperature.

-

Work-up: Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) to protonate the intermediate and yield the final benzophenone product.

A key challenge in this approach is the potential for the Grignard reagent to add twice to the acyl chloride, leading to the formation of a tertiary alcohol as a byproduct. Careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is crucial to favor the formation of the ketone.

Diagram: Grignard Synthesis Pathway

Caption: Conceptual workflow for the Grignard synthesis of the target compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. This approach could be used to construct the benzophenone scaffold by coupling an arylboronic acid with an aryl halide.

Conceptual Workflow:

-

Reactant Preparation: This could involve the coupling of 4-fluorophenylboronic acid with 4-(trifluoromethyl)benzoyl chloride or 4-bromobenzotrifluoride with a 4-fluorobenzoyl derivative in the presence of a palladium catalyst and a base.

-

Catalytic Cycle: The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

-

Work-up and Purification: Standard extraction and chromatographic methods would be used to isolate the final product.

The Suzuki-Miyaura coupling offers the advantage of milder reaction conditions and a high tolerance for various functional groups compared to the Friedel-Crafts acylation[5][6]. However, it requires the pre-functionalization of one of the aromatic rings with a boron-containing group.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₈F₄O |

| Molecular Weight | 268.21 g/mol |

| Melting Point | Data not readily available in cited sources. |

| ¹H NMR | Aromatic protons in the range of 7.2-7.9 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm, a carbonyl carbon around 195 ppm, and a quartet for the trifluoromethyl carbon. |

| ¹⁹F NMR | Two singlets are expected: one for the fluorine on the phenyl ring and another for the trifluoromethyl group. The chemical shift of the CF₃ group is expected around -63 ppm (relative to CFCl₃)[7]. |

| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretch is expected around 1660 cm⁻¹. C-F stretching bands will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 268. |

Conclusion

The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of trifluoromethylbenzene with 4-fluorobenzoyl chloride. This method, while requiring careful control of reaction conditions due to the deactivating nature of the trifluoromethyl group, offers a direct and efficient route to the desired product. Alternative methods such as the Grignard reaction and Suzuki-Miyaura cross-coupling provide valuable synthetic options, particularly for accessing analogues with diverse substitution patterns under milder conditions. The strategic importance of this fluorinated benzophenone derivative as a building block in medicinal and materials chemistry underscores the need for robust and well-characterized synthetic pathways.

References

- Supporting Information. (n.d.). Royal Society of Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Synthesis of Fluorinated Intermediates: The Role of 4-Fluoro-4'-methoxybenzophenone. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

- Google Patents. (2020). WO 2020/164218 A1.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (2005). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Cambridge Open Engage. Retrieved from [Link]

- Electronic Supplementary Information (ESI) for. (n.d.). Royal Society of Chemistry.

-

Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

-

PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.

- Supporting Information. (n.d.). Royal Society of Chemistry.

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

TSI Journals. (n.d.). The Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Retrieved from [Link]

-

Reddit. (2025). 4-fluorobenzoyl chloride formation. Reddit. Retrieved from [Link]

- TSI Journals. (n.d.). The Grignard Synthesis of Triphenylmethanol.

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Fluoro-4'-(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-(trifluoromethyl)benzophenone is a halogenated aromatic ketone that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a fluorine atom and a trifluoromethyl group on opposing phenyl rings, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1][2] The presence of the trifluoromethyl (-CF3) group, in particular, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3][4] This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, synthesis, and applications of this compound, with a focus on its relevance to drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈F₄O | [5] |

| Molecular Weight | 268.21 g/mol | [5] |

| CAS Number | 16574-52-0 | [5] |

| Appearance | Off-white to beige crystalline solid | [6] |

| Melting Point | 114-116 °C | [6] |

| Boiling Point | 309.2 ± 42.0 °C (Predicted) | [6] |

| Solubility | Soluble in many common organic solvents such as methanol, ethanol, acetone, and DMSO.[7] | Inferred from properties of similar compounds. |

Analytical Characterization

A thorough understanding of the spectral properties of this compound is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of protons with each other and with the fluorine atoms. The protons on the trifluoromethyl-substituted ring will be influenced by the strong electron-withdrawing nature of the -CF3 group, leading to downfield shifts. Similarly, the fluorine atom on the other ring will influence the chemical shifts of its neighboring protons.[8]

The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. Key expected signals include the carbonyl carbon (C=O) typically in the range of δ 190-200 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show a complex pattern of signals, with those bonded to fluorine exhibiting a large one-bond C-F coupling constant.[9][10][11]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by several key absorption bands.[12][13]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1660-1680 | C=O stretch | Aromatic Ketone |

| ~1590-1610 | C=C stretch | Aromatic Ring |

| ~1320 | C-F stretch (asymmetric) | Trifluoromethyl Group (-CF₃) |

| ~1100-1200 | C-F stretch (symmetric) | Trifluoromethyl Group (-CF₃) |

| ~1220 | C-F stretch | Aryl-F |

| ~3000-3100 | C-H stretch | Aromatic |

The strong carbonyl stretch is a hallmark of the benzophenone core, while the prominent C-F stretching bands confirm the presence of the fluoro and trifluoromethyl substituents.[7][12]

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Benzophenone and its derivatives typically exhibit two main absorption bands.[14][15][16][17] For this compound in a solvent like ethanol, one would expect:

The exact λmax and molar absorptivity are dependent on the solvent used.[14]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[19][20] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Fluorobenzoyl chloride

-

Trifluoromethylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous dichloromethane to the stirred suspension. Then, add trifluoromethylbenzene dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Safety and Handling

This compound is classified as an irritant. [21]It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [21]In case of contact with skin or eyes, flush immediately with plenty of water. [21]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with particular relevance to the field of drug discovery and development. Its unique combination of a benzophenone scaffold with fluoro and trifluoromethyl substituents provides a platform for the creation of novel molecules with enhanced pharmacological properties. A thorough understanding of its physicochemical characteristics, analytical profile, and synthesis is crucial for its effective utilization in the laboratory and in the development of new therapeutic agents.

References

-

Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,4'-difluorobenzophenone. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of bioactive compounds bearing fluorine atoms. Retrieved from [Link]

-

PubMed. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Retrieved from [Link]

-

PMC - PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

Chemdad. (n.d.). 4-(TRIFLUOROMETHYL)BENZOPHENONE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)benzophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

PubChem. (n.d.). Benzophenone. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of bioactive molecules featuring β‐aryl‐β,β‐difluoroamino motif, NOS=Nitric Oxide Synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative bioactive molecules bearing trifluoromethyl pyrrolidine and/or sulfone motifs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR vibrational modes and their assignments. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively (Ref.)[3]. Retrieved from [Link]

-

PubMed. (2008, March). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzophenone. Retrieved from [Link]

-

PubMed. (2012, February). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Scholars Research Library. (n.d.). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Retrieved from [Link]

-

Labflow. (n.d.). UTA-809 Spectrophotometric Determination of Purity and Concentration. Retrieved from [Link]

-

NIH. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). UV-VIS ABSORPTION AND FLUORESCENT CHARACTERISTICS OF SOME SUBSTITUTED IN THE STYRYL FRAGMENT SYNTHETIC CHALCONES. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(TRIFLUOROMETHYL)BENZOPHENONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)benzophenone(728-86-9) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. csustan.edu [csustan.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 17. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bcc.bas.bg [bcc.bas.bg]

- 19. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]

- 20. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 21. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Fluoro-4'-(trifluoromethyl)benzophenone (CAS 16574-52-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Fluorinated Building Block in Modern Chemistry

4-Fluoro-4'-(trifluoromethyl)benzophenone is a diarylketone characterized by the presence of two key halogen substituents: a fluorine atom and a trifluoromethyl group. These moieties bestow unique electronic properties and metabolic stability to the molecule, making it a valuable intermediate in the synthesis of complex organic compounds.[1][2] Particularly in the realm of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing groups is a widely employed strategy to modulate the biological activity, pharmacokinetic profile, and material properties of novel molecules.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the molecule's reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 16574-52-0 | [6][7][8] |

| Molecular Formula | C₁₄H₈F₄O | [6][7][8] |

| Molecular Weight | 268.21 g/mol | [7] |

| Melting Point | 100-101 °C | [9] |

| Boiling Point | 164-165.5 °C at 10 Torr | [9] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone. |

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation . This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[10]

Reaction Scheme

Caption: General workflow for the Friedel-Crafts acylation to synthesize this compound.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the laboratory-scale synthesis of this compound. This protocol is based on established procedures for similar Friedel-Crafts acylations and should be optimized for specific laboratory conditions.

Materials:

-

4-Fluorobenzoyl chloride

-

Trifluoromethylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: To the stirred suspension, add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise via the dropping funnel.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add trifluoromethylbenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully pour the reaction mixture into a beaker of crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[2] The introduction of a trifluoromethyl group is a common strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[5]

Role as a Synthetic Intermediate

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The carbonyl group can be reduced to a methylene or hydroxyl group, or used as a handle for further functionalization. The fluorine and trifluoromethyl groups can influence the electronic and steric properties of the final compound, potentially leading to improved pharmacological profiles.

While specific, named drug candidates synthesized directly from this compound are not widely reported in publicly available literature, its structural motifs are present in various classes of bioactive compounds. For instance, fluorinated and trifluoromethylated aromatic rings are found in inhibitors of enzymes such as kinases and proteases, as well as in ligands for various receptors.

Potential Therapeutic Areas

Derivatives of fluorinated benzophenones have been investigated for a range of biological activities, including:

-

Anticancer: The benzophenone scaffold has been incorporated into compounds designed to inhibit cancer cell proliferation.[11]

-

Anti-inflammatory: Certain benzophenone derivatives have shown potential as anti-inflammatory agents.[5]

-

Antimicrobial: The antimicrobial properties of various substituted benzophenones have been explored.

The presence of the trifluoromethyl group can be particularly advantageous in developing central nervous system (CNS) drugs, as it can enhance blood-brain barrier permeability.[5]

Illustrative Signaling Pathway Modulation

Given the broad potential of benzophenone derivatives, a hypothetical application could be in the development of kinase inhibitors. Many kinase inhibitors feature a bi-aryl structure that occupies the ATP-binding pocket of the enzyme. The fluorinated and trifluoromethylated phenyl rings of our topic compound could be key pharmacophoric elements that interact with specific residues in the kinase domain.

Caption: Hypothetical mechanism of action for a drug derived from this compound as a kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General safety guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzophenone scaffold offers a versatile platform for creating compounds with enhanced biological and pharmacological properties. While detailed characterization and specific applications in drug development are still emerging in the public domain, the fundamental principles of medicinal chemistry suggest that this compound will continue to be of interest to researchers in their quest for new and improved therapeutic agents.

References

-

The Versatile Role of 4-Fluoro-4'-methoxybenzophenone in Dye and Pharmaceutical Intermediate Synthesis. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

16574-52-0 | (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanone. (n.d.). 1PlusChem LLC. Retrieved January 14, 2026, from [Link]

-

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanone. (n.d.). CAS Common Chemistry. Retrieved January 14, 2026, from [Link]

-

Sameem, B. (2019, April 4). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. Retrieved January 14, 2026, from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Advanced Synthesis of Fluorinated Intermediates: The Role of 4-Fluoro-4'-methoxybenzophenone. (2026, January 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

- Karrer, F., Meier, H., & Pascual, A. (2000). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Journal of Fluorine Chemistry, 103(1), 81–84.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

4-(Trifluoromethyl)benzophenone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (2008, July). ResearchGate. Retrieved January 14, 2026, from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 61-89.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. figshare.mq.edu.au [figshare.mq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. figshare.mq.edu.au [figshare.mq.edu.au]

- 9. jelsciences.com [jelsciences.com]

- 10. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues | MDPI [mdpi.com]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-4'-(trifluoromethyl)benzophenone: Molecular Structure, Electronics, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-4'-(trifluoromethyl)benzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. This document delves into its molecular and electronic structure, outlines synthetic approaches, details analytical and spectroscopic characterization methods, and explores its current and potential applications. By synthesizing theoretical insights with established experimental protocols for analogous compounds, this guide serves as a critical resource for professionals engaged in drug design, polymer chemistry, and advanced materials development. The strategic incorporation of both a fluorine atom and a trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability and altered electronic characteristics, making it a valuable building block for novel molecular entities.

Introduction: The Strategic Advantage of Fluorination in Benzophenone Scaffolds

The benzophenone core is a ubiquitous scaffold in organic chemistry, forming the structural basis for numerous pharmaceuticals, photoinitiators, and advanced polymers[1]. The strategic introduction of fluorine-containing substituents onto this framework has emerged as a powerful tool in modern drug design and materials science[2][3]. Fluorine and trifluoromethyl groups can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a common bioisostere for methyl or chloro groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets[2].

This compound presents a unique combination of these attributes. The fluorine atom and the trifluoromethyl group, positioned at the para positions of the two phenyl rings, create a molecule with distinct electronic and conformational properties. This guide will explore the synergistic effects of these two fluorinated moieties on the molecule's structure and reactivity, providing a foundation for its rational application in various scientific disciplines.

Molecular and Electronic Structure

Molecular Composition and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₄O | Alfa Chemistry[4] |

| Molecular Weight | 268.21 g/mol | Alfa Chemistry[4] |

| CAS Number | 16574-52-0 | Alfa Chemistry[4] |

| Appearance | Off-white to beige crystalline solid (Expected) | General observation for similar benzophenones |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Ethyl Acetate) | General chemical principles |

Conformational Analysis and Electronic Effects

The two phenyl rings in benzophenone are not coplanar due to steric hindrance, adopting a twisted conformation. The dihedral angles between the phenyl rings and the plane of the carbonyl group are crucial in determining the extent of π-conjugation and, consequently, the electronic properties of the molecule.

The electronic character of this compound is significantly influenced by its substituents:

-

Fluorine Atom: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). In the para position, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution.

-

Trifluoromethyl Group (CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect). It does not have a significant mesomeric effect. The potent electron-withdrawing nature of the CF₃ group has profound implications for the reactivity and electronic properties of the adjacent phenyl ring.

The combination of these two groups results in a molecule with a highly polarized carbonyl group and electron-deficient aromatic rings. This electronic profile is key to its utility as a synthetic intermediate.

Synthesis and Characterization

Synthetic Approach: Friedel-Crafts Acylation

The most common and versatile method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation[5][6]. This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary routes can be envisioned:

Route A: Acylation of fluorobenzene with 4-(trifluoromethyl)benzoyl chloride. Route B: Acylation of trifluoromethylbenzene with 4-fluorobenzoyl chloride.

The choice of route may depend on the availability and reactivity of the starting materials. A general, self-validating protocol based on established Friedel-Crafts procedures is provided below.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene or Trifluoromethylbenzene

-

4-(Trifluoromethyl)benzoyl chloride or 4-Fluorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel.

-

Addition of Aromatic Substrate: To the stirred mixture, add the aromatic substrate (fluorobenzene or trifluoromethylbenzene) (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of crushed ice, followed by 1 M HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly reactive towards water. The presence of moisture would deactivate the catalyst and inhibit the reaction.

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Controlled Temperature: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature during the addition of reactants helps to control the reaction rate and prevent the formation of byproducts.

-

Acidic Work-up: The addition of HCl helps to decompose the aluminum chloride complex with the product and quench any remaining catalyst.

-

Bicarbonate Wash: Neutralizes any residual acid in the organic phase.

Caption: A conceptual workflow for utilizing this compound in fragment-based drug discovery.

Materials Science and Polymer Chemistry

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Benzophenone derivatives are also used as photoinitiators in polymerization reactions. This compound could potentially be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers such as poly(ether ether ketone) (PEEK) analogues. The presence of fluorine could enhance the properties of these materials for applications in demanding environments.

Conclusion and Future Outlook

This compound is a molecule with significant potential, stemming from the strategic placement of two distinct fluorine-containing moieties on a versatile benzophenone scaffold. While direct experimental data for this specific compound is limited in the public domain, a comprehensive understanding of its properties and reactivity can be inferred from the extensive knowledge of related fluorinated benzophenones. The synthetic accessibility via established methods like Friedel-Crafts acylation, combined with the predictable influence of its substituents on molecular properties, positions it as a valuable building block for future innovations.

For researchers in drug discovery, this compound offers a scaffold with inherent metabolic stability and tunable electronic properties, ripe for exploration in the development of new therapeutic agents. In materials science, it presents opportunities for the creation of novel polymers with enhanced thermal and chemical resistance. Further experimental characterization and exploration of its reactivity are warranted to fully unlock the potential of this promising fluorinated ketone.

References

- Supporting Information for a scientific article.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)benzophenone. Available from: [Link]

- Google Patents. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.

-

Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available from: [Link]

- Google Patents. WO2020164218A1 - New process for Friedel-Crafts reaction, and catalyst therefore.

- The Royal Society of Chemistry. Supporting Information for a scientific article.

-

Request PDF. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Available from: [Link]

-

PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]

- Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

NMR Facility, UCSB Chem and Biochem. 19F NMR Reference Standards. Available from: [Link]

-

SpectraBase. 4-(Trifluoromethyl)benzophenone - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

-

University of Liverpool IT Services. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available from: [Link]

-

OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]

-

ResearchGate. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link]

-

eScholarship.org. Computational Chemistry Studies Relevant to Medicinal Chemistry. Available from: [Link]

-

NIST WebBook. 4-(Trifluoromethyl)benzophenone. Available from: [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

NIST WebBook. 4-(Trifluoromethyl)benzophenone. Available from: [Link]

-

PMC - NIH. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Available from: [Link]

-

ScienceDirect. Fluoroelastomers: synthesis, properties and applications. Available from: [Link]

-

Taylor & Francis. Computational chemistry – Knowledge and References. Available from: [Link]

-

PMC - NIH. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available from: [Link]

-

Tabor Research Group, Texas A&M University. Theoretical and Computational Chemistry. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Available from: [Link]

-

PMC - NIH. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Available from: [Link]

-

SpringerLink. Crystal Structure of {4-[3-(4-Fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester. Available from: [Link]

-

ResearchGate. FTIR spectrum of 4-hydroxybenzophenone. Available from: [Link]

-

ResearchGate. Comparative FTIR spectra of benzophenone and the product of the... Available from: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(TRIFLUOROMETHYL)BENZOPHENONE(728-81-4) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 4-Fluoro-4'-(trifluoromethyl)benzophenone: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a promising candidate to a viable therapeutic or functional material is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent system dictates its reaction kinetics, purification efficiency, formulation possibilities, and ultimately, its bioavailability and efficacy. 4-Fluoro-4'-(trifluoromethyl)benzophenone, a fluorinated aromatic ketone, presents a unique case study in this regard. Its molecular architecture, featuring both a fluorine atom and a trifluoromethyl group, imparts a distinct set of physicochemical properties that significantly influence its interaction with various organic solvents. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound, underpinned by both theoretical principles and practical, field-proven methodologies.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the bedrock upon which any solubility study is built. Here, we delineate the key physicochemical parameters of this compound.

| Property | Value | Source |

| IUPAC Name | (4-fluorophenyl)(4-(trifluoromethyl)phenyl)methanone | PubChem[1] |

| CAS Number | 16574-52-0 | Alfa Chemistry[2] |

| Molecular Formula | C₁₄H₈F₄O | Alfa Chemistry[2] |

| Molecular Weight | 268.21 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Chem-Impex[3] |

| Melting Point | 106-109 °C | Chem-Impex[3] |

The presence of both a polar carbonyl group and lipophilic phenyl rings, further modified by the electronegative fluorine and the bulky, lipophilic trifluoromethyl group, suggests a nuanced solubility profile.[4][5][6] The "like dissolves like" principle serves as a foundational concept, but the interplay of these functional groups necessitates a more detailed investigation.[7]

Theoretical Underpinnings of Solubility: The Impact of Fluorine and Trifluoromethyl Moieties

The solubility of an organic compound is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG) which is a function of enthalpy (ΔH) and entropy (ΔS) of solution. For a solid solute dissolving in a liquid solvent, this involves the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

The Role of the Phenyl Rings and Carbonyl Group: The benzophenone core itself is largely nonpolar and hydrophobic, favoring dissolution in organic solvents.[8][9][10] The carbonyl group introduces a degree of polarity, allowing for dipole-dipole interactions with polar solvents.

The Influence of the Fluoro Group: A single fluorine substituent, as seen in the related compound 4,4'-difluorobenzophenone, increases the hydrophobicity of the molecule.[7] While the C-F bond is polar, the overall effect of a single fluorine atom on a phenyl ring is often an increase in lipophilicity.

The Trifluoromethyl Group's Contribution: The trifluoromethyl (-CF₃) group is a powerful modulator of physicochemical properties.[4][6] It is highly lipophilic and can significantly increase a compound's solubility in non-polar environments.[4] This is attributed to its large surface area and the weak intermolecular forces it forms with other -CF₃ groups. The trifluoromethyl group's strong electron-withdrawing nature also influences the electronic distribution of the molecule, which can affect its interactions with solvents.[4][6]

Based on these theoretical considerations, it can be posited that this compound will exhibit a preference for organic solvents, with its solubility being a complex function of solvent polarity, hydrogen bonding capacity, and dispersive forces.

Estimated Solubility Profile of this compound

The following table presents the experimental mole fraction solubility (x₁) of 4,4'-difluorobenzophenone at 298.15 K (25 °C) and 313.15 K (40 °C), which serves as a valuable proxy for estimating the solubility of our target compound.

Table 1: Mole Fraction Solubility (x₁) of 4,4'-Difluorobenzophenone in Common Organic Solvents [11]

| Solvent | Polarity Index | x₁ at 298.15 K (25 °C) | x₁ at 313.15 K (40 °C) |

| Alcohols | |||

| Methanol | 5.1 | 0.0035 | 0.0068 |

| Ethanol | 4.3 | 0.0052 | 0.0098 |

| n-Propanol | 4.0 | 0.0065 | 0.0120 |

| Isopropanol | 3.9 | 0.0048 | 0.0091 |

| n-Butanol | 3.9 | 0.0082 | 0.0148 |

| Isobutanol | 3.7 | 0.0071 | 0.0132 |

| Esters | |||

| Methyl Acetate | 4.3 | 0.0482 | 0.0759 |

| Ethyl Acetate | 4.4 | 0.0598 | 0.0921 |

| Ketones | |||

| Acetone | 5.1 | 0.0895 | 0.1325 |

| Nitriles | |||

| Acetonitrile | 5.8 | 0.0356 | 0.0587 |

Expert Analysis and Estimation for this compound:

Given the replacement of a fluorine atom with a more lipophilic trifluoromethyl group, we can anticipate the following trends for the solubility of this compound relative to 4,4'-difluorobenzophenone:

-

Increased Solubility in Non-Polar to Moderately Polar Solvents: The enhanced lipophilicity imparted by the -CF₃ group is expected to lead to a higher solubility in solvents like esters (ethyl acetate, methyl acetate) and ketones (acetone).[4]

-

Comparable or Slightly Lower Solubility in Alcohols: While the overall lipophilicity is increased, the bulky nature of the trifluoromethyl group might slightly hinder the specific interactions (hydrogen bonding with the carbonyl group) that contribute to solubility in protic solvents like alcohols. Therefore, the solubility in alcohols (methanol, ethanol, etc.) is expected to be in a similar range or potentially slightly lower than that of 4,4'-difluorobenzophenone.

-

General Trend with Temperature: As observed with 4,4'-difluorobenzophenone, the solubility of this compound is expected to increase with rising temperature in all the listed organic solvents.[11]

Experimental Determination of Solubility: A Step-by-Step Guide

For definitive quantitative data, experimental determination of solubility is indispensable. The Shake-Flask Method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[12][13][14][15]

The Shake-Flask Method: A Detailed Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until saturation is reached.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining solubility via the Shake-Flask Method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to test different time points to confirm that the concentration of the dissolved solid has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial for analysis. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

-

High-Throughput Screening (HTS) for Solubility

For early-stage drug discovery and process development where rapid screening of multiple solvents or formulations is required, high-throughput solubility screening methods can be employed.[16][17][18][19] These methods often utilize 96-well plates and automated liquid handling systems.[19][20] A common HTS approach involves adding a concentrated stock solution of the compound (e.g., in DMSO) to the aqueous or organic solvent and detecting precipitation using techniques like nephelometry (light scattering).[20] While providing rapid, semi-quantitative data, it is important to note that these are often kinetic solubility measurements and may not represent true equilibrium solubility.[12]

Conclusion: A Data-Driven Approach to Formulation and Process Development

The solubility of this compound in common organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. While direct experimental data is sparse, a comprehensive analysis of its structural features and the solubility of a close analog, 4,4'-difluorobenzophenone, provides a strong predictive framework. For definitive data, the robust and reliable shake-flask method remains the cornerstone of solubility determination. By integrating theoretical understanding with rigorous experimental validation, researchers can confidently navigate the solubility landscape of this and other challenging compounds, thereby accelerating the pace of innovation in drug discovery and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3102, Benzophenone. Retrieved January 14, 2026 from [Link].

- Li, P. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Recipharm.

-

Solubility of Things. (n.d.). Benzophenone. Retrieved January 14, 2026 from [Link].

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Whyte, B. (2023, April 6).

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781–1787.

- Recipharm. (n.d.).

-

Sciencemadness Wiki. (2022, July 9). Benzophenone. Retrieved January 14, 2026 from [Link].

-

Solubility of Things. (n.d.). 4,4'-Difluorobenzophenone. Retrieved January 14, 2026 from [Link].

-

Wikipedia. (n.d.). Benzophenone. Retrieved January 14, 2026 from [Link].

- Good, J. A., & Kurnool, S. (2008). High throughput solubility determination with application to selection of compounds for fragment screening. Bioorganic & medicinal chemistry letters, 18(21), 5869–5872.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chen, J., et al. (2021). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution. Journal of Molecular Liquids, 334, 116035.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.

- J. G. D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5560.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved January 14, 2026 from [Link].

- Al-Gousous, J., & Langguth, P. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(4), 748–751.

- de Campos, D. R., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57.

- Slideshare. (n.d.).

- Alfa Chemistry. (n.d.). CAS 16574-52-0 this compound.

- Revue Roumaine de Chimie. (n.d.).

- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Chem-Impex. (n.d.). 4,4'-Difluorobenzophenone.

- Surov, A. O., et al. (2019). Direct Measurement of Amorphous Solubility. Crystal Growth & Design, 19(12), 7332–7339.

- Chen, B., et al. (2019). Solubility of 4-(trifluoromethyl)acetophenone in different organic...

- MDPI. (2026, January 12). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(4), 219–229.

- Davila, A. F., & McKay, C. P. (2024). Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth. Astrobiology, 24(7), 895–904.

- Fluorochem. (n.d.). 4,4'-Difluorobenzophenone (CTFE, R1113, CFC1113, Trifluorochloroethylene, Chlorotrifluoroethylene) CAS:345-92-6.

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved January 14, 2026 from [Link].

- HUBER. (n.d.).

- MDPI. (2026, January 12). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment.

- Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(16), 4432–4454.

- NIST. (n.d.). 4-(Trifluoromethyl)benzophenone.

- NIST. (n.d.). 4-(Trifluoromethyl)benzophenone.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69767, 4-(Trifluoromethyl)benzophenone. Retrieved January 14, 2026 from [Link].

- Synquest Labs. (n.d.). 4-(Trifluoromethyl)benzophenone.

Sources

- 1. 4-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzophenone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. scielo.br [scielo.br]

- 16. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. recipharm.com [recipharm.com]

- 19. researchgate.net [researchgate.net]

- 20. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

Theoretical studies on trifluoromethylated benzophenone derivatives

An In-Depth Technical Guide to the Theoretical Analysis of Trifluoromethylated Benzophenone Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical studies on trifluoromethylated benzophenone derivatives. We will delve into the computational methodologies employed to elucidate their structural, electronic, and spectroscopic properties, and explore how these theoretical insights are pivotal in the rational design of novel therapeutic agents and advanced materials. This document moves beyond mere procedural descriptions to explain the causal relationships behind methodological choices, ensuring a deeper, actionable understanding of the subject.

The Strategic Importance of the Trifluoromethyl Group in Benzophenone Scaffolds

The benzophenone core is a privileged scaffold in medicinal chemistry and materials science, known for its photochemical properties and structural rigidity.[1][2] The strategic incorporation of one or more trifluoromethyl (-CF3) groups onto this scaffold dramatically alters its physicochemical profile. The -CF3 group is a powerful electron-withdrawing moiety that can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] These characteristics are highly sought after in modern drug design.[5][6]

The rationale for focusing on trifluoromethylated derivatives stems from several key advantages:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (approximately 485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450.[4] This leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.

-

Modulation of Physicochemical Properties : The highly lipophilic nature of the -CF3 group (Hansch-Fujita π constant of +0.88) can improve a molecule's ability to cross cellular membranes.[4] Its strong inductive effect can also lower the pKa of nearby acidic or basic groups, influencing ionization state at physiological pH.

-

Improved Binding Affinity : The -CF3 group can increase binding affinity to target proteins through non-covalent interactions and by altering the electronic distribution of the entire molecule to favor stronger interactions.[4]

-

Bioisosterism : In drug discovery, replacing a specific functional group with another that retains similar biological activity is a key strategy. The aryl difluoromethyl bicyclopentane (ADB) scaffold, derived from trifluoromethylaromatics, has been successfully developed as a bioisostere of the benzophenone core, enhancing pharmacological properties.[7]

The following diagram illustrates the cascading effects of trifluoromethylation on the properties of a parent benzophenone molecule, making it a superior candidate for drug development.

Caption: Logical relationships of the trifluoromethyl group's impact on drug properties.

Core Theoretical Methodologies: A Causal Perspective